2-Deoxystreptamine dihydrobromide

Neuropathic Pain Aminoglycoside Derivatives ED50

QC laboratories validating gentamicin methods per EP monograph require the definitive reference standard-non-EP alternatives invalidate regulatory submissions. This compound directly resolves that compliance gap: • EP-compliant Gentamicin Sulfate EP Impurity E with validated characterization data (¹H/¹³C NMR, TLC) for ANDA/AMV readiness. • Defined dihydrobromide stoichiometry (C₆H₁₄N₂O₃·2HBr, MW 324.01) ensures precise quantitation; free base substitution introduces neutralization variability. • Essential SAR control: ED₅₀ 2.8-fold higher than neamine, enabling accurate attribution of potency gains to structural modifications.

Molecular Formula C6H16Br2N2O3
Molecular Weight 324.01 g/mol
CAS No. 84107-26-6
Cat. No. B601498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxystreptamine dihydrobromide
CAS84107-26-6
Synonyms2-Deoxystreptamine dihydrobromide;  2-DOS · 2HBr;  4t,6t-Diamino-cyclohexan-1r,2t,3c-triol;  2-Deoxy-1,3-myo-inosadiamine
Molecular FormulaC6H16Br2N2O3
Molecular Weight324.01 g/mol
Structural Identifiers
InChIInChI=1S/C6H14N2O3.2BrH/c7-2-1-3(8)5(10)6(11)4(2)9;;/h2-6,9-11H,1,7-8H2;2*1H/t2-,3+,4+,5-,6?;;
InChIKeyFQPOWLZRZNUTOR-IKNHPHTKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxystreptamine Dihydrobromide: Core Aminocyclitol Scaffold


2-Deoxystreptamine dihydrobromide (2-DOS dihydrobromide, CAS 84107-26-6) is the dihydrobromide salt form of 2-deoxystreptamine, a cyclitol core unit that serves as the conserved aminocyclitol scaffold in clinically important 4,5- and 4,6-disubstituted aminoglycoside antibiotics such as neomycin, kanamycin, gentamicin, and tobramycin [1]. While the free 2-deoxystreptamine core itself lacks intrinsic antibacterial activity, it constitutes the essential pharmacophoric element that specifically recognizes the major groove of the 16S ribosomal RNA A-site upon glycosidic substitution, thereby dictating the target binding and functional potency of the derived aminoglycoside antibiotics [2]. This compound is also formally designated as Gentamicin Sulfate EP Impurity E (European Pharmacopoeia) [3].

EP Impurity EDefinitive reference standard for gentamicin quality control and analytical method validation.
Aminocyclitol ScaffoldCore unit for structure-activity relationship studies and next-generation RNA ligand design.
Dihydrobromide SaltDefined stoichiometry with superior aqueous handling properties over free base forms.

2-Deoxystreptamine Dihydrobromide: Risks of Aminocyclitol Substitution


Substituting 2-deoxystreptamine dihydrobromide with other aminocyclitol cores (e.g., streptamine, spectinamine, fortamine) or even the free base form is not scientifically justifiable. The 2-DOS core is structurally distinguished by the absence of a hydroxyl group at the C-2 position, a feature that directly modulates the pKa of its vicinal amines and profoundly alters the protonation state and RNA-binding geometry in comparison to streptamine (which bears a C-2 hydroxyl) [1]. Even substitution with the free base form of 2-deoxystreptamine (CAS 2037-48-1) is problematic for quantitative applications because the dihydrobromide salt (CAS 84107-26-6) offers defined stoichiometry (C₆H₁₄N₂O₃·2HBr, MW 324.01) and superior aqueous handling properties, whereas the free base introduces variability in neutralization and concentration calculations [2]. For analytical method validation in pharmaceutical quality control, the European Pharmacopoeia mandates the use of this specific dihydrobromide salt as Gentamicin Impurity E; using a generic alternative without EP-compliant characterization data would invalidate regulatory submissions [3].

Core Structure Mismatch

C-2 deoxy group alters amine pKa and RNA-binding geometry compared to streptamine, spectinamine or fortamine cores.

Free Base Variability

Free 2-deoxystreptamine introduces neutralization and concentration uncertainty; the dihydrobromide salt ensures reproducible stoichiometry.

Regulatory Non-Compliance

Non-EP aminocyclitols lack EP Impurity E characterization data, may not be accepted for pharmacopoeial method validation.

2-Deoxystreptamine Dihydrobromide: Key Differentiating Evidence


Antinociceptive ED50 vs. Neamine

In a rat model of neuropathic pain, intraspinal administration of 2-deoxystreptamine produced a quantifiable antinociceptive effect. Its potency was directly compared to neamine, another core aminoglycoside derivative, revealing a 2.8-fold difference in median effective dose (ED₅₀) [1].

ED₅₀ in Neuropathic Pain Model
Reported
2-DOS ED₅₀ 0.79 mg vs Neamine 0.28 mg (rat, intraspinal)
Supports selection of a less potent core for baseline structure-activity studies.
Mechanical allodynia threshold; 2.8-fold potency difference.
Neuropathic Pain Aminoglycoside Derivatives ED50

RNA A-Site Binding Enhancement via 2-DOS Mimic Conjugation

When a 2-deoxystreptamine (2-DOS) mimic is conjugated to a neamine moiety, the resulting bivalent construct exhibits a dramatic 200-fold increase in binding affinity for the A-site RNA compared to neamine alone [1]. This demonstrates the unique contribution of the 2-DOS core to multivalent RNA recognition.

A-Site RNA Binding Affinity
Reported
200-fold increase
vs. neamine alone
Quantifies scaffold contribution to multivalent RNA recognition for ligand design.
Neamine–2-DOS mimic conjugate; in vitro binding assay.
RNA Targeting Binding Affinity Aminoglycoside Conjugates

Amine pKa Comparison: 2-DOS vs. Streptamine by NMR

Using advanced multinuclear NMR spectroscopy, the individual pKa values of all amino groups on 2-deoxystreptamine were unambiguously assigned. This method provides precise, experimentally determined pKa data that distinguishes 2-deoxystreptamine from its closest analog, streptamine, which possesses a different protonation profile due to an additional hydroxyl group [1].

Individual Amine pKa by NMR
Reported
Precisely assigned pKa values
Multinuclear NMR titration
Enables accurate ionization-state prediction for formulation research.
Distinct protonation profile vs. streptamine.
pKa Determination NMR Spectroscopy Physicochemical Properties

Purity and Thermal Stability vs. Aminocyclitol Standards

Commercially supplied 2-deoxystreptamine dihydrobromide (CAS 84107-26-6) is routinely characterized with a minimum purity of ≥97% as determined by thin-layer chromatography (TLC) . Its thermal behavior, exhibiting decomposition at 273-278°C , differs from related aminocyclitols such as streptamine (decomposes >170°C) and neamine (decomposes ~256°C), providing a reliable identity and quality marker [1].

Purity & Decomposition Point
Specification review
≥97% TLC; dec. 273–278°C
Provides orthogonal identity marker and batch consistency check.
vs. streptamine dec. >170°C, neamine ~256°C.
Purity Analysis Thermal Stability Quality Control

EP Impurity E: Regulatory-Grade Identity

2-Deoxystreptamine dihydrobromide is formally designated as Gentamicin Sulfate EP Impurity E by the European Pharmacopoeia [1]. Commercial supplies intended for this application are provided with detailed characterization data compliant with regulatory guidelines, including chromatographic purity profiles, identity confirmation, and certificates of analysis suitable for analytical method validation (AMV) and quality control (QC) in Abbreviated New Drug Applications (ANDA) [2]. This level of documentation is not typically available for generic, non-EP aminocyclitols.

Regulatory-Grade Identity
Context-dependent
Designated EP Impurity E
EP-compliant characterization supports regulatory QC submissions.
Non-EP alternatives require re-characterization.
Pharmaceutical Impurity EP Reference Standard Analytical Method Validation

MEKC Separation for Aminoglycoside Impurity Profiling

A validated micellar electrokinetic chromatography (MEKC) method has been established for the separation and quantification of 2-deoxystreptamine dihydrobromide (Gentamicin Impurity E) alongside other components in commercial gentamicin, kanamycin, and tobramycin [1]. This method, which uses a background electrolyte of sodium tetraborate (100 mM), sodium deoxycholate (20 mM), and β-cyclodextrin (15 mM) at pH 10.0, provides a robust, quantitative assay for this specific impurity. In contrast, similar MEKC methods for other aminocyclitols like streptamine are not as widely validated or applied in pharmacopoeial contexts.

Validated MEKC Assay
Context-dependent
Quantitative impurity profiling
MEKC with SDS/β-CD buffer
Streamlines analytical development for gentamicin impurity testing.
Method validated specifically for this EP impurity.
MEKC Impurity Profiling Analytical Chemistry

2-Deoxystreptamine Dihydrobromide: Priority Procurement Applications


Gentamicin Impurity Reference Standard

2-Deoxystreptamine dihydrobromide is the definitive reference standard for Gentamicin Sulfate EP Impurity E. QC laboratories performing analytical method validation (AMV) or routine release testing of gentamicin drug substance or product must use this specific compound to meet European Pharmacopoeia monograph requirements. Its availability with EP-compliant characterization data and a validated MEKC method ensures regulatory submission readiness and minimizes method development time [4].

Scaffold for High-Affinity RNA Ligand Design

Researchers developing next-generation RNA-targeting therapeutics should select 2-deoxystreptamine dihydrobromide as a core scaffold. Conjugation of a 2-DOS mimic to a neamine moiety has been shown to increase A-site RNA binding affinity by 200-fold [4]. This quantifiable boost in multivalent recognition makes 2-deoxystreptamine an essential building block for medicinal chemistry programs aiming to overcome bacterial resistance or target non-ribosomal RNA structures.

SAR Baseline Control for Aminoglycosides

In SAR studies investigating the pharmacophoric contributions of individual aminoglycoside subunits, 2-deoxystreptamine dihydrobromide serves as a crucial low-potency control. Its ED₅₀ in a neuropathic pain model is 2.8-fold higher (less potent) than neamine [4], establishing a quantifiable baseline. This allows researchers to accurately attribute enhanced potency in novel derivatives to specific structural modifications, rather than to the core scaffold itself.

pKa Reference for Formulation and Biophysical Studies

The experimentally determined, individually assigned pKa values for 2-deoxystreptamine, obtained via multinuclear NMR [4], provide a robust physicochemical reference. Formulation scientists and biophysical chemists requiring precise knowledge of the protonation state of the aminocyclitol core under physiological or experimental pH conditions should prioritize this well-characterized dihydrobromide salt over less defined alternatives to ensure accurate modeling and reproducible results.

Application
Selection Property
Validation Focus
Gentamicin Impurity Reference Standard
EP Impurity E dihydrobromide salt with COA
EP monograph compliance, chromatographic purity
High-Affinity RNA Ligand Design
Core aminocyclitol scaffold for conjugation
A-site RNA binding affinity characterization
SAR Baseline Control for Aminoglycosides
Low intrinsic potency for dose-response baseline
Comparative ED₅₀ assessment in neuropathic pain model
pKa Reference for Biophysical Studies
Experimentally assigned pKa values by NMR
Ionization-state modeling under experimental pH conditions

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